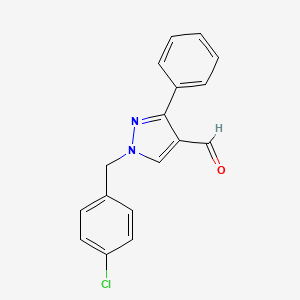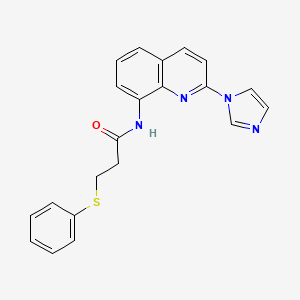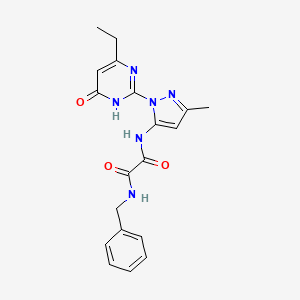
N-(3-(isoxazol-4-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(isoxazol-4-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide, also known as ML277, is a small molecule that has been identified as a potent and selective inhibitor of the Kv7.2/7.3 potassium channel. This channel is important in the regulation of neuronal excitability and has been implicated in a number of neurological disorders, including epilepsy, neuropathic pain, and schizophrenia. In
Aplicaciones Científicas De Investigación
Photostability and Photoproducts Analysis
One study explored the photostability of sulfamethoxazole, a compound structurally similar to N-(3-(isoxazol-4-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide, highlighting its decomposition under acidic conditions and identifying its photoproducts. This research is crucial for understanding the photostability of sulfonamide derivatives and their environmental impact (Wei Zhou & D. Moore, 1994).
Anti-Inflammatory and Anticancer Potential
Another study synthesized derivatives with modifications on the sulfonamide structure, demonstrating potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This suggests that compounds with similar structures to this compound could be developed into therapeutic agents (Ş. Küçükgüzel et al., 2013).
Synthesis and Characterization for Therapeutic Applications
Research into regioselectively controlled synthesis of sulfonamides has shown effects on pathological pain models in mice, indicating the therapeutic potential of sulfonamide derivatives in pain management (M. M. Lobo et al., 2015).
Inhibition Studies on Metalloenzymes
Studies on the synthesis of isoxazole-containing sulfonamides have identified potent inhibitory properties against carbonic anhydrase II and VII, significant for treating conditions like glaucoma and neuropathic pain. This research underscores the importance of sulfonamide derivatives in designing inhibitors for metalloenzymes (C. Altuğ et al., 2017).
Propiedades
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3S/c14-13(15,16)11-4-1-5-12(7-11)22(19,20)18-6-2-3-10-8-17-21-9-10/h1,4-5,7-9,18H,2-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYKKKUQKBJYLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCCC2=CON=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2828462.png)


![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2828465.png)


![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(m-tolyl)propanamide](/img/structure/B2828470.png)
![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/no-structure.png)
